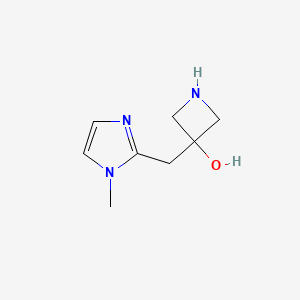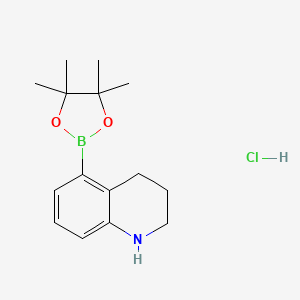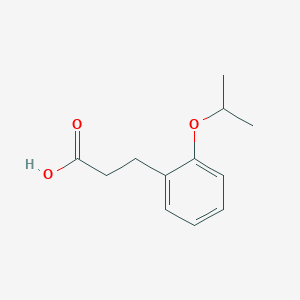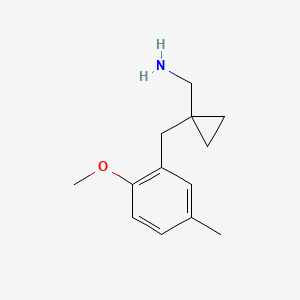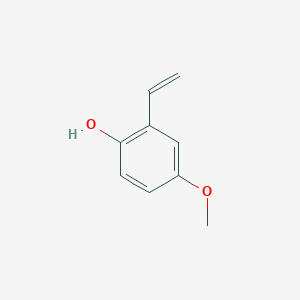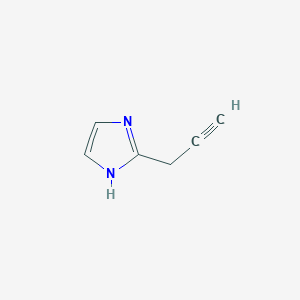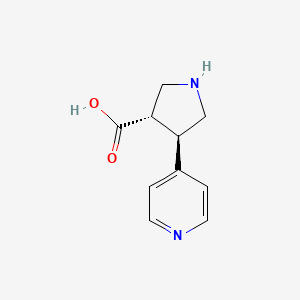![molecular formula C12H13F4N B13610925 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine CAS No. 924275-16-1](/img/structure/B13610925.png)
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a fluorinated phenyl group. The trifluoromethyl group and the fluorine atom on the phenyl ring contribute to its unique chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into different reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management. Its structure-activity relationship (SAR) is of interest in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring may contribute to the compound’s ability to cross biological membranes and reach its site of action. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine
- 4-[4-Bromo-3-(trifluoromethyl)phenyl]piperidine
- 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperidine
Uniqueness
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to its analogs with different halogen substitutions, the fluorinated version may exhibit enhanced stability, lipophilicity, and bioavailability.
Properties
CAS No. |
924275-16-1 |
|---|---|
Molecular Formula |
C12H13F4N |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13F4N/c13-11-2-1-9(7-10(11)12(14,15)16)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2 |
InChI Key |
TVTDLADKLMEDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



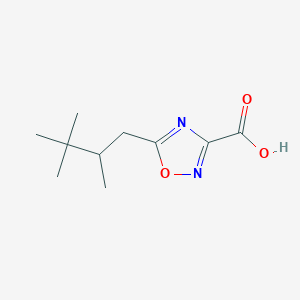
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)

